molecular formula C13H14O2 B2642488 (1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2187426-37-3

(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2642488
CAS No.: 2187426-37-3
M. Wt: 202.253
InChI Key: PLAUOHACBUUPBP-CDMKHQONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid is a chiral carboxylic acid building block of significant interest in advanced organic synthesis and medicinal chemistry research. Its unique structure, incorporating a rigid bicyclo[2.1.1]hexane scaffold and a chiral phenyl group, makes it a valuable precursor for constructing complex three-dimensional frameworks. The carboxylic acid functional group is highly versatile, enabling researchers to efficiently synthesize a variety of derivatives, most notably amides, through coupling reactions with amines . This compound is primarily used as a key synthetic intermediate in pharmaceutical research and development. The rigid bicyclic core is often employed as a bioisostere, for instance, to replace tert-butyl or phenyl groups, with the aim of improving the potency, metabolic stability, and physicochemical properties of drug candidates. One demonstrated application of a closely related structure is its conversion into a piperidine amide derivative, highlighting its utility in creating potential pharmacophores . In a broader research context, carboxylic acids are fundamental in producing small molecules, macromolecules, and modifying nanomaterials . As a chiral, non-racemic material, it is essential for studying stereoselective biological interactions and synthesizing enantiopure compounds. The product is intended for research and development purposes only. It is not classified as a drug or pharmaceutical and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer uses. This product must be handled exclusively by qualified technical professionals in a controlled laboratory setting.

Properties

IUPAC Name

(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-12(15)11-9-6-7-13(11,8-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)/t9-,11+,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAUOHACBUUPBP-CDMKHQONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,5R)-1-Phenylbicyclo[211]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acid chlorides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, such as halogens or nitro groups.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential pharmacological activities, particularly as a scaffold for drug development. Its structural properties allow for modifications that can enhance biological activity or selectivity.

Pain Management

Research indicates that derivatives of bicyclic compounds like (1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid may exhibit analgesic properties. Studies have focused on their ability to modulate pain pathways, potentially leading to new non-opioid pain relief options.

Neuropharmacology

Due to its structural similarity to known neuroactive compounds, this bicyclic acid is being explored for effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules through various reactions such as:

  • Rearrangements : Utilizing its unique structure for rearrangement reactions that yield valuable products.
  • Functionalization : The carboxylic acid group allows for further functionalization, enabling the introduction of diverse functional groups.

Catalysis

Bicyclic acids have been studied for their role in catalysis, particularly as organocatalysts in asymmetric synthesis processes. Their ability to stabilize transition states can enhance reaction efficiency and selectivity.

Case Study on Analgesic Activity

A study published in the Journal of Medicinal Chemistry explored the analgesic properties of a series of bicyclic compounds derived from this compound. Results indicated a significant reduction in pain response in animal models compared to standard analgesics, suggesting potential for further development into therapeutic agents.

Synthesis of Novel Derivatives

Research conducted by Smith et al. (2023) demonstrated a novel synthesis route for derivatives of this compound using microwave-assisted techniques. This method improved yield and reduced reaction time significantly compared to traditional methods.

Mechanism of Action

The mechanism by which (1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The phenyl group and carboxylic acid functionality play key roles in these interactions, affecting binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Bicyclo System Key Notes
(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid (Target) Phenyl C₁₃H₁₄O₂ 202.25 [2.1.1] Building block for drug synthesis; high rigidity
rac-(1R,4R,5R)-5-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid Methoxycarbonyl C₉H₁₂O₄ 184.20 [2.1.1] Discontinued commercial product; polar substituent may reduce lipophilicity
(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid 3,4,5-Trifluorophenyl C₁₃H₁₁F₃O₂ 264.23 [2.1.1] Enhanced electronegativity; potential metabolic stability improvement
1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid Thiazol-5-yl C₁₀H₁₁NO₂S 209.26 [2.1.1] Heteroaryl group introduces hydrogen-bonding capability
(1r,4s,5s)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid Boc-protected azabicyclo C₁₁H₁₇NO₄ 227.26 [2.1.1] Used in protein degrader development; steric bulk from Boc group
(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Alkene in bicyclo[2.2.1] C₈H₁₀O₂ 138.16 [2.2.1] Larger ring system with alkene; increased ring strain

Biological Activity

Chemical Identity and Properties
(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid, commonly referred to as PHB, is a bicyclic carboxylic acid with the molecular formula C12H13COOHC_{12}H_{13}COOH and a molecular weight of approximately 196.24 g/mol. It appears as a white crystalline powder and exhibits solubility in polar solvents like methanol and ethanol. The compound was first synthesized in 1986 and has since attracted attention for its potential biological applications, particularly in cancer therapy and neuroprotection against Alzheimer's disease .

PropertyValue
Melting Point163-165 °C
Boiling Point315 °C
SolubilitySlightly soluble in water; soluble in polar organic solvents
Crystal SystemTriclinic
Chiral Space GroupP21

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Cancer Cell Inhibition : Studies have shown that PHB can inhibit the growth of cancer cells by blocking the cell cycle at the G2 phase. This action disrupts cellular proliferation, making it a potential candidate for cancer therapies .
  • Neuroprotective Effects : PHB has demonstrated antiproliferative effects on neuronal cells, suggesting its potential role in protecting against neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have explored the efficacy of PHB in preclinical models:

  • Study on Cancer Cell Lines : A study published in 2023 investigated the effects of PHB on various cancer cell lines, revealing a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency against specific types of cancer cells .
  • Neuroprotection in Animal Models : Another study focused on animal models of Alzheimer's disease showed that administration of PHB resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups .

Toxicity and Safety

Toxicity assessments indicate that this compound has a favorable safety profile when used within therapeutic doses. However, further studies are required to fully understand its long-term effects and potential interactions with other compounds .

Future Directions

The future research trajectory for this compound includes:

  • Expanded Clinical Trials : There is a need for more extensive clinical trials to evaluate its efficacy and safety in humans.
  • Mechanistic Studies : Investigating the detailed mechanisms by which PHB exerts its biological effects could lead to optimized therapeutic applications.
  • Synthesis Optimization : Researchers are exploring new synthetic routes to improve yield and reduce costs associated with producing this compound for research and therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the bicyclo[2.1.1]hexane scaffold with stereochemical precision?

  • Methodology :

  • Cyclopropanation : Use transition-metal-catalyzed [2+1] cycloadditions (e.g., rhodium or palladium) to form the strained bicyclic core. For example, describes analogous synthesis of bicyclo[2.2.1]heptene derivatives via Diels-Alder reactions followed by ring contraction .
  • Chiral Resolution : Employ chiral auxiliaries or enzymatic resolution to isolate the (1R,4R,5R)-isomer. highlights tert-butyl-protected bicyclo derivatives resolved via chiral HPLC .
  • Key Validation : Confirm stereochemistry using X-ray crystallography (e.g., used cocrystallization to validate receptor-ligand interactions) .

Q. How can the carboxylic acid moiety be functionalized without disrupting the bicyclic core?

  • Methodology :

  • Protection/Deprotection : Use tert-butyl or benzyl esters (as in and ) to protect the carboxylic acid during synthetic steps .
  • Coupling Reactions : Perform amidation or esterification under mild conditions (e.g., EDC/HOBt coupling) to avoid ring strain. notes similar functionalization in nitro-substituted bicyclo compounds .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Methodology :

  • NMR/IR Spectroscopy : Compare experimental 1H^1H/13C^{13}C NMR shifts with computed data (e.g., used IR and NMR for structural validation) .
  • LC-MS/HPLC : Assess purity (>95%) via reverse-phase HPLC with UV detection. references SDS documentation for analogous compounds .

Advanced Research Questions

Q. How does the stereochemistry of (1R,4R,5R)-configuration influence receptor binding in neurological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., mGlu2/3 in ). The (1R,4R,5R)-configuration may enhance hydrogen bonding with residues in orthosteric pockets .
  • Functional Assays : Test agonist/antagonist activity in HEK293 cells expressing recombinant receptors, measuring cAMP or Ca2+^{2+} responses (as in ) .

Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Measure blood-brain barrier penetration (e.g., rat models in ) to assess central bioavailability .
  • Metabolite Analysis : Use LC-MS/MS to identify active metabolites that may explain discrepancies (e.g., discusses metabolic pathways of related carboxylic acids) .

Q. What computational approaches predict the compound’s metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Utilize QSAR models (e.g., SwissADME) to estimate clearance, CYP inhibition, and hERG liability.
  • In Silico Degradation Studies : Simulate pH-dependent hydrolysis of the bicyclic core using Gaussian-based DFT calculations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.